molecular formula C10H8BrNO3 B12967979 4-bromo-3-methoxy-1H-indole-2-carboxylic Acid

4-bromo-3-methoxy-1H-indole-2-carboxylic Acid

Cat. No.: B12967979
M. Wt: 270.08 g/mol
InChI Key: WMDBLBZGJOYYIU-UHFFFAOYSA-N
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Description

4-Bromo-3-methoxy-1H-indole-2-carboxylic Acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-methoxy-1H-indole-2-carboxylic Acid typically involves the bromination of 3-methoxyindole followed by carboxylation. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination and carboxylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-methoxy-1H-indole-2-carboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Bromo-3-methoxy-1H-indole-2-carboxylic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3-methoxy-1H-indole-2-carboxylic Acid involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

  • 4-Methoxy-1H-indole-2-carboxylic Acid
  • 4-Bromo-1H-indole-2-carboxylic Acid
  • 3-Methoxy-1H-indole-2-carboxylic Acid

Comparison: 4-Bromo-3-methoxy-1H-indole-2-carboxylic Acid is unique due to the presence of both bromine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced potency or selectivity in certain applications .

Properties

Molecular Formula

C10H8BrNO3

Molecular Weight

270.08 g/mol

IUPAC Name

4-bromo-3-methoxy-1H-indole-2-carboxylic acid

InChI

InChI=1S/C10H8BrNO3/c1-15-9-7-5(11)3-2-4-6(7)12-8(9)10(13)14/h2-4,12H,1H3,(H,13,14)

InChI Key

WMDBLBZGJOYYIU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(NC2=C1C(=CC=C2)Br)C(=O)O

Origin of Product

United States

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